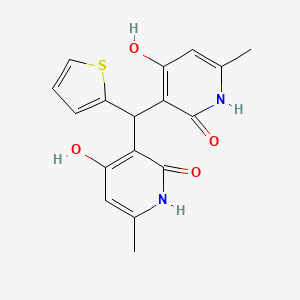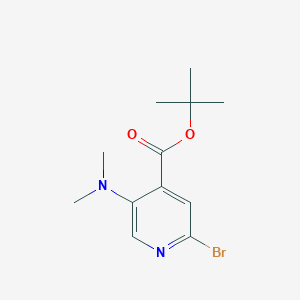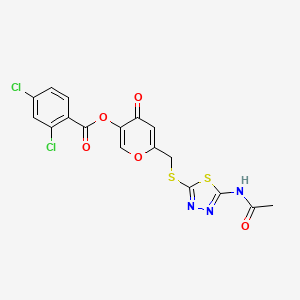
(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as PQPM, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. The compound is a piperidine derivative that has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. In
Aplicaciones Científicas De Investigación
Antileukemic Activity
(E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: , synthesized from commercially available 2-nitroaniline, demonstrates remarkable cytotoxic potential against various human leukemia cell lines, including MV4-11, K562, MOLM14, and Jurkat cells . Its antileukemic activity makes it a promising candidate for further investigation in cancer therapy.
Antipsychotic Agents
The pyrrolo[1,2-a]quinoxaline moiety has been explored as a scaffold for antipsychotic agents . Researchers have designed and synthesized pyrrolo[1,2-a]quinoxaline derivatives with potential antipsychotic properties.
Antiviral Agents
Quinoxaline-based compounds have shown promise as antiviral agents . While specific derivatives need further exploration, their potential in combating viral infections warrants attention.
Adenosine Receptor Modulators
Some pyrrolo[1,2-a]quinoxaline derivatives have been investigated as adenosine receptor modulators . These compounds may play a role in modulating adenosine signaling pathways.
Antituberculosis Agents
Quinoxaline derivatives have been studied for their potential as antituberculosis agents . Their activity against Mycobacterium tuberculosis makes them relevant in the fight against this infectious disease.
Alpha-Glucosidase and Alpha-Amylase Inhibition
While not directly related to the mentioned compound, other quinoxaline derivatives have demonstrated inhibitory activity against alpha-glucosidase and alpha-amylase enzymes . These enzymes are involved in carbohydrate metabolism and are potential targets for diabetes management.
Mecanismo De Acción
Target of Action
The compound “(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a complex molecule that likely interacts with multiple targets. The quinoxaline moiety in the compound has been associated with a wide range of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects . The piperidine moiety is known to interact with resistant strains of Plasmodium falciparum .
Mode of Action
The quinoxaline moiety is known to interact with various targets, receptors, or microorganisms . The piperidine moiety has been shown to inhibit the growth of Plasmodium falciparum .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its complex structure. Quinoxaline derivatives have been shown to interact with various biochemical pathways, including those involved in cancer, microbial infections, and inflammation . The piperidine moiety may affect pathways related to the life cycle of Plasmodium falciparum .
Result of Action
The compound’s action results in the inhibition of the growth of Plasmodium falciparum . It may also have anti-cancer, anti-microbial, and anti-inflammatory effects due to the presence of the quinoxaline moiety .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s fluorescence properties can be affected by the solvent environment . Additionally, the compound’s anti-malarial activity may be influenced by the specific strain of Plasmodium falciparum and its resistance mechanisms .
Propiedades
IUPAC Name |
(4-phenoxyphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-26(19-10-12-21(13-11-19)31-20-6-2-1-3-7-20)29-16-14-22(15-17-29)32-25-18-27-23-8-4-5-9-24(23)28-25/h1-13,18,22H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHRUUDJQGMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenoxyphenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)
![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)
![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)





![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)
![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)
![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)
![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)
